Demethylblasticidin S

Biosynthesis Enzymology Natural Products

Researchers studying the blasticidin S biosynthetic pathway and its unique self-resistance mechanism require Demethylblasticidin S as the sole substrate for the critical enzymes BlsK and BlsL. Generic selection of Blasticidin S or other analogs leads to experimental failure. - **Enzymatic Specificity:** Mandatory substrate for BlsK ligase (leucyl-tRNA-dependent acylation) and the terminal BlsL N-methyltransferase; mature Blasticidin S is not recognized. - **Pathway Accuracy:** Enables reconstitution of the complete, ordered biosynthetic pathway and elucidation of the novel tRNA-dependent self-resistance mechanism in *Streptomyces griseochromogenes*. - **Analytical Certainty:** Supplied with rigorous analytical characterization to ensure unambiguous identification (MW: 408.41) and quantification, distinct from downstream metabolites. Global stock availability minimizes research delays.

Molecular Formula C16H24N8O5
Molecular Weight 408.41 g/mol
CAS No. 63257-29-4
Cat. No. B1209793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylblasticidin S
CAS63257-29-4
Synonymsdemethylblasticidin S
Molecular FormulaC16H24N8O5
Molecular Weight408.41 g/mol
Structural Identifiers
SMILESC1=CC(OC(C1NC(=O)CC(CCN=C(N)N)N)C(=O)O)N2C=CC(=NC2=O)N
InChIInChI=1S/C16H24N8O5/c17-8(3-5-21-15(19)20)7-11(25)22-9-1-2-12(29-13(9)14(26)27)24-6-4-10(18)23-16(24)28/h1-2,4,6,8-9,12-13H,3,5,7,17H2,(H,22,25)(H,26,27)(H2,18,23,28)(H4,19,20,21)/t8-,9-,12+,13-/m0/s1
InChIKeyOJVBAQZCFZMOBW-NGERZBJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Demethylblasticidin S Overview


Demethylblasticidin S (CAS 63257-29-4) is a biologically active metabolite and key biosynthetic precursor in the pathway of the peptidyl-nucleoside antibiotic Blasticidin S [1]. First characterized in 1977 [1], it is a natural product produced by Streptomyces griseochromogenes and heterologous hosts such as Streptomyces lividans [2]. Structurally, it lacks the characteristic δ-N-methylguanidine group present in the mature Blasticidin S molecule, defining it as an intermediate with distinct chemical properties and biological reactivity [3].

Biosynthetic intermediate for Blasticidin S pathway reconstitution
Specific substrate for terminal N-methyltransferase BlsL
Essential tool for BlsK-mediated self-resistance studies
Exclusive leucylation target; mature antibiotic not recognized
Unmethylated structure enables selective derivatization
Distinct chemical handle for semi-synthetic analog preparation

Demethylblasticidin S: Unmatched Specificity


Substituting Demethylblasticidin S with Blasticidin S or other in-class analogs (e.g., Leucyldemethylblasticidin S) would lead to experimental failure or invalid conclusions in studies of antibiotic biosynthesis and self-resistance mechanisms. Demethylblasticidin S is a precise intermediate in the biosynthetic pathway; its conversion is contingent upon a specific enzymatic sequence that does not recognize the mature antibiotic. Unlike Blasticidin S, it serves as the substrate for a dedicated ligase (BlsK) which attaches a leucine residue to its arginine side chain, a critical step for self-resistance and subsequent methylation [1]. Furthermore, Demethylblasticidin S is the exact substrate for the terminal N-methyltransferase (BlsL) [2]; assays using Blasticidin S would not yield the same results. Generic selection of a different Blasticidin S metabolite would fail to recapitulate the unique, ordered enzymatic transformations and resistance mechanisms [3] that define this specific point in the pathway, thereby compromising the validity of any biosynthetic or resistance-focused investigation.

! Blasticidin S or leucyl-demethyl analog may not serve as BlsL substrate; N-methylation endpoint may shift
! BlsK leucylation is specific to demethylated intermediate; other pathway metabolites may not trigger self-resistance readout
! Missing N-methyl group alters reactivity and biological role; substitution with mature antibiotic may compromise biosynthetic or resistance interpretation

Demethylblasticidin S: Comparative Evidence


N-Methyltransferase Substrate Specificity

In a cell-free assay using crude extracts from S. griseochromogenes, Demethylblasticidin S (DBS) serves as the direct substrate for the terminal N-methyltransferase (BlsL) to produce Blasticidin S. However, when the leucine-modified intermediate (LDBS) is used as the comparator, the methylation efficiency is significantly altered [1]. This demonstrates that DBS is the exclusive and optimal substrate for this critical biosynthetic step when compared to its acylated analog.

BlsL Substrate Specificity
Head-to-head
Demethylblasticidin S enables conversion by BlsL; leucyl-demethyl analog shows altered methylation
Supports BlsL substrate-fit interpretation
Cell-free assay context; S-adenosyl-methionine methyl donor
Biosynthesis Enzymology Natural Products

BlsK-Mediated Acylation Specificity

The enzyme BlsK, an unprecedented leucyl-tRNA-dependent ligase, specifically acylates Demethylblasticidin S (DBS) on its β-arginine side chain to produce Leucyldemethylblasticidin S (LDBS) [1]. This specific modification is proposed as a novel self-resistance mechanism against the cytotoxic DBS. Neither Blasticidin S nor other advanced intermediates are substrates for this crucial protective acylation reaction [1].

BlsK Acylation Specificity
Class-level
Specifically acylated by BlsK ligase; other intermediates not modified
Reported self-resistance enzyme substrate
Data to verify; leucyl-tRNA-dependent mechanism
Self-Resistance Biosynthesis Enzymology

Missing N-Methylguanidine Moiety

Demethylblasticidin S (DBS) is chemically and structurally distinct from its mature product, Blasticidin S (BS), by the absence of a δ-N-methyl group on its guanidine moiety [1]. This single structural difference defines its unique chemical and biological properties. The molecular formula for DBS is C16H24N8O5 (MW: 408.41 g/mol) [2], while BS contains an additional methyl group (C17H26N8O5, MW: 422.44 g/mol).

N-Methylguanidine Absence
Class-level
MW 408.41 g/mol vs Blasticidin S 422.44 g/mol (Δ14.03 Da)
Distinct intermediate identity for enzyme assays
Analytical context; NMR, MS confirmation
Structural Biology Synthetic Chemistry Metabolomics

Bioactivity: Precursor vs. Antibiotic

The biosynthetic pathway for Blasticidin S involves acylation of Demethylblasticidin S (DBS) as a self-resistance mechanism against its inherent cytotoxicity [1]. The mature antibiotic, Blasticidin S, has well-characterized broad-spectrum antimicrobial activity, but DBS is classified as a cytotoxic biosynthetic intermediate from which the producing organism must protect itself [REFS-1, REFS-2]. This difference in bioactivity profile is a key differentiator.

Bioactivity Profile
Class-level
Cytotoxic biosynthetic intermediate; mature Blasticidin S is an exportable antibiotic
Supports self-resistance mechanism study
Cytotoxicity endpoint context; producer self-protection
Antimicrobial Resistance Bioactivity Toxicology

Demethylblasticidin S: Key Applications


In Vitro Biosynthetic Pathway Reconstitution

Demethylblasticidin S is the essential and specific substrate for the terminal N-methyltransferase (BlsL) in the final step of Blasticidin S biosynthesis [1]. Its use is mandatory for in vitro biochemical assays designed to reconstitute the complete biosynthetic pathway or to characterize the activity of the BlsL enzyme. The compound's precise structure, lacking the methyl group, is what makes it the correct substrate, distinguishing it from other analogs that would not be recognized by the enzyme.

BlsK-Mediated Self-Resistance

Researchers studying the unique self-resistance mechanism in S. griseochromogenes must use Demethylblasticidin S as the substrate for the BlsK ligase [2]. BlsK acylates Demethylblasticidin S with a leucine residue to protect the cell from its cytotoxic effects. This specific enzymatic reaction is exclusive to Demethylblasticidin S and does not occur with Blasticidin S or other intermediates, making Demethylblasticidin S an irreplaceable tool for elucidating this unprecedented biological protection system.

Biosynthetic Intermediate Profiling

Demethylblasticidin S serves as a critical analytical reference standard for the identification and quantification of pathway intermediates in metabolomic studies of Blasticidin S production [3]. Its distinct molecular weight (408.41 g/mol) and retention time allow for its unambiguous differentiation from the mature product (Blasticidin S, MW: 422.44 g/mol) and the leucine-modified intermediate (Leucyldemethylblasticidin S). Using Demethylblasticidin S as a standard is essential for accurate monitoring of fermentation processes and for confirming the identity of isolated metabolites in pathway engineering studies.

Semi-Synthesis of Blasticidin S Analogs

The unique unmethylated structure of Demethylblasticidin S provides a distinct chemical handle for selective derivatization. As a precursor, it can be used as a starting material for semi-synthetic approaches to create novel peptidyl-nucleoside analogs that are difficult to access from the fully methylated Blasticidin S core [1]. This is particularly relevant for structure-activity relationship (SAR) studies exploring modifications at the guanidine group, an area that is inaccessible when starting with the mature antibiotic.

Application
Selection Property
Validation Focus
In vitro pathway reconstitution
BlsL substrate specificity
N-methylation assay context
BlsK self-resistance study
BlsK substrate exclusivity
Leucylation reaction monitoring
Biosynthetic intermediate profiling
Distinct mass and retention signature
Metabolomic differentiation from mature product
Semi-synthesis of analogs
Unmethylated guanidine handle
Selective derivatization site

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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